

SMI481: A Potent and Selective Inhibitor of the Phosphatidylinositol Transfer Protein Sec14

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NPPM 6748-481	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SMI481, a small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14. Sec14 is a crucial regulator of membrane trafficking and phosphoinositide signaling, making it a compelling target for therapeutic intervention, particularly in fungal infections. This document details the mechanism of action of SMI481, its chemical and physical properties, and its inhibitory activity. Furthermore, it provides detailed experimental protocols for assessing its efficacy and cellular effects, along with visual representations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, chemical biology, and drug discovery who are interested in utilizing SMI481 as a tool to probe Sec14 function or as a lead compound for further development.

Introduction to Sec14 and its Inhibition

The yeast protein Sec14 is a prototypical member of the Sec14-like phosphatidylinositol transfer protein (PITP) family. These proteins play a vital role in coordinating lipid metabolism with vesicular trafficking from the trans-Golgi network (TGN). Sec14 facilitates the exchange of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes, a process essential for maintaining the lipid composition of the Golgi and for the generation of signaling lipids like phosphatidylinositol 4-phosphate (PtdIns(4)P). By presenting PtdIns to



PtdIns 4-kinases, Sec14 stimulates the production of PtdIns(4)P, a key regulator of Golgi export.

Given its essential role in yeast viability and its conservation among pathogenic fungi, Sec14 has emerged as a promising antifungal drug target. Small molecule inhibitors that specifically target Sec14 offer a novel approach to disrupt fungal growth and virulence. SMI481 is one such inhibitor that has demonstrated high potency and selectivity for the yeast Sec14 protein.

SMI481: Properties and In Vitro Efficacy

SMI481, also known as **NPPM 6748-481**, is a potent inhibitor of the yeast PITP Sec14. Its inhibitory action provides a powerful tool for dissecting the cellular functions of Sec14 and for exploring the potential of Sec14 inhibition as a therapeutic strategy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of SMI481 is presented in Table 1.

Property	Value	Reference
Molecular Formula	C17H15CIFN3O3	
Molecular Weight	363.77 g/mol	-
CAS Number	432020-20-7	-
Appearance	White to beige solid	-
Solubility	Soluble in DMSO	_

In Vitro Inhibitory Activity

SMI481 has been shown to be a potent inhibitor of Sec14's lipid transfer activity in vitro and a powerful inhibitor of yeast cell growth. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.

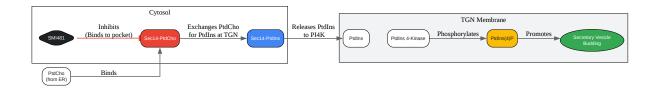


Assay	IC50 Value	Reference
Sec14-mediated [³H]PtdIns transfer in vitro	211 nM	
Sec14-dependent yeast cell growth	2.87 μΜ	_

Mechanism of Action

SMI481 exerts its inhibitory effect by directly binding to the Sec14 protein. It is proposed to occupy the phospholipid-binding pocket of Sec14, thereby preventing the protein from engaging in its normal lipid exchange cycle. This disruption of lipid transfer activity leads to a depletion of PtdIns(4)P at the TGN, which in turn inhibits vesicular trafficking and ultimately leads to cell death.

The following diagram illustrates the proposed signaling pathway of Sec14 and the point of inhibition by SMI481.



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Sec14 signaling pathway and SMI481 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of SMI481.



In Vitro Sec14 Inhibition Assay (Radiolabeled Lipid Transfer)

This protocol describes a method to determine the IC50 value of SMI481 for the in vitro inhibition of Sec14-mediated phosphatidylinositol transfer.

Materials:

- Recombinant purified yeast Sec14 protein
- [3H]Phosphatidylinositol ([3H]PtdIns)
- Donor liposomes (containing [3H]PtdIns and PC)
- Acceptor liposomes (containing PC only)
- Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
- SMI481 stock solution in DMSO
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare Liposomes: Prepare donor and acceptor small unilamellar vesicles (SUVs) by sonication or extrusion. The donor liposomes should contain a known amount of [3H]PtdIns.
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, acceptor liposomes, and varying concentrations of SMI481 (or DMSO for control).
- Pre-incubation: Add purified Sec14 protein to the reaction mixture and pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the protein.
- Initiate Transfer: Start the transfer reaction by adding the donor liposomes containing [3H]PtdIns.



- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
- Separate Liposomes: Separate the donor and acceptor liposomes. This can be achieved
 using methods like centrifugation with a density gradient or by using acceptor liposomes
 containing a component that allows for their specific precipitation or capture.
- Quantify Transfer: Measure the amount of [3H]PtdIns transferred to the acceptor liposomes by liquid scintillation counting.
- Data Analysis: Calculate the percentage of inhibition for each SMI481 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Yeast Growth Inhibition Assay

This protocol outlines a method to assess the effect of SMI481 on the growth of Saccharomyces cerevisiae.

Materials:

- Saccharomyces cerevisiae strain (e.g., wild-type)
- Yeast extract-peptone-dextrose (YPD) liquid medium
- SMI481 stock solution in DMSO
- 96-well microplates
- Microplate reader capable of measuring optical density at 600 nm (OD600)
- Incubator shaker

Procedure:

- Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae into YPD medium and grow overnight at 30°C with shaking.
- Dilute Culture: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh YPD medium.



- Prepare Serial Dilutions of SMI481: In a 96-well plate, prepare serial dilutions of SMI481 in YPD medium. Include a DMSO-only control.
- Inoculate Plate: Add the diluted yeast culture to each well of the 96-well plate containing the SMI481 dilutions.
- Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.
- Measure Growth: Measure the OD600 of each well using a microplate reader at regular intervals.
- Data Analysis: Plot the OD600 values against time to generate growth curves for each SMI481 concentration. Calculate the percentage of growth inhibition at a specific time point (e.g., 24 hours) and determine the IC50 value.

In Vivo PtdIns(4)P Imaging with a Fluorescent Biosensor

This protocol describes how to visualize the effect of SMI481 on cellular PtdIns(4)P levels using a genetically encoded fluorescent biosensor.

Materials:

- Yeast strain expressing a PtdIns(4)P fluorescent biosensor (e.g., GFP-PH-Osh2)
- Appropriate selective growth medium
- SMI481 stock solution in DMSO
- Confocal microscope with appropriate laser lines and filters for the fluorescent protein
- Live-cell imaging chamber

Procedure:

- Culture Yeast Cells: Grow the yeast strain expressing the PtdIns(4)P biosensor in selective medium to mid-log phase.
- Prepare for Imaging: Adhere the yeast cells to the bottom of a live-cell imaging chamber.

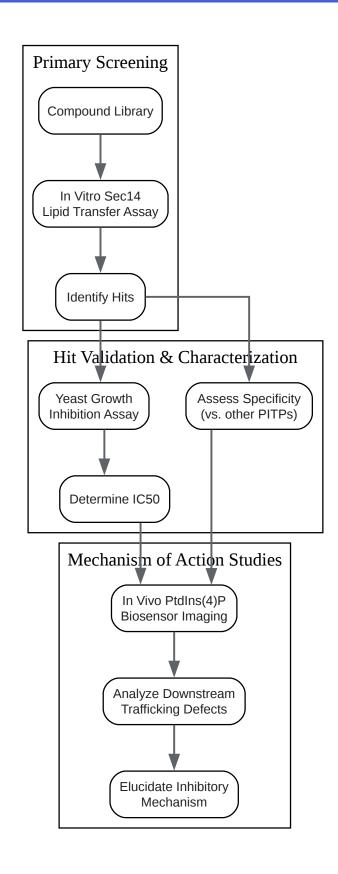


- Acquire Baseline Images: Using a confocal microscope, acquire baseline images of the cells, focusing on the localization of the fluorescent biosensor. The biosensor is expected to localize to the Golgi and plasma membrane.
- Treat with SMI481: Add a working concentration of SMI481 (or DMSO as a control) to the imaging chamber.
- Time-Lapse Imaging: Acquire time-lapse images of the cells to monitor the change in the localization of the PtdIns(4)P biosensor over time.
- Image Analysis: Analyze the images to quantify the change in fluorescence intensity of the biosensor at the Golgi and plasma membrane before and after treatment with SMI481. A decrease in fluorescence at these locations indicates a reduction in PtdIns(4)P levels.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for screening and characterizing Sec14 inhibitors and a logical diagram of the inhibitory mechanism.





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Workflow for Sec14 inhibitor screening and characterization.



Conclusion

SMI481 represents a valuable chemical probe for studying the multifaceted roles of Sec14 in cellular physiology. Its high potency and selectivity make it an excellent tool for dissecting the intricacies of phosphoinositide signaling and membrane trafficking. Furthermore, as a direct inhibitor of an essential fungal protein, SMI481 holds promise as a lead compound for the development of novel antifungal agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the biology of Sec14 and the therapeutic potential of its inhibitors.

• To cite this document: BenchChem. [SMI481: A Potent and Selective Inhibitor of the Phosphatidylinositol Transfer Protein Sec14]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681829#smi481-as-a-sec14-inhibitor]

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